molecular formula C13H18N4O2 B12229061 N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide

Cat. No.: B12229061
M. Wt: 262.31 g/mol
InChI Key: AGNAGHFOJLUQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a cyclopropyl group and a 5-methylpyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate cyclizing agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl bromide.

    Attachment of the Pyrimidine Moiety: The 5-methylpyrimidin-2-yl group can be attached through a nucleophilic substitution reaction, where the morpholine nitrogen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine nitrogen or the pyrimidine ring can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine or pyrimidine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}morpholine-2-carboxamide
  • N-cyclopropyl-4-(5-methylpyrimidin-2-yl)piperidine-2-carboxamide

Uniqueness

N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrimidine ring enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-cyclopropyl-4-(5-methylpyrimidin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-9-6-14-13(15-7-9)17-4-5-19-11(8-17)12(18)16-10-2-3-10/h6-7,10-11H,2-5,8H2,1H3,(H,16,18)

InChI Key

AGNAGHFOJLUQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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